Product packaging for 1-Acetylpiperidine-3-carboximidamide(Cat. No.:CAS No. 1420661-97-7)

1-Acetylpiperidine-3-carboximidamide

Cat. No.: B12448872
CAS No.: 1420661-97-7
M. Wt: 169.22 g/mol
InChI Key: HWPMVPWZZCQHRX-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-carboximidamide is a piperidine-based chemical building block of interest in medicinal chemistry and drug discovery research. Piperidine derivatives are privileged structures in pharmaceutical development, often serving as key scaffolds for designing bioactive molecules. The presence of both an acetyl group on the ring nitrogen and a carboximidamide functional group at the 3-position makes this compound a versatile intermediate for synthesizing more complex structures. Related piperidine-3-carboxamide analogs have demonstrated significant biological activity in high-throughput phenotypic screens, showing potent sub-micromolar anti-malarial activity against both drug-sensitive and multidrug-resistant Plasmodium falciparum strains . Furthermore, such piperidine compounds have been identified as potent and reversible inhibitors of the P. falciparum proteasome β5 active site (Pf20Sβ5), exhibiting strong species selectivity by binding to a non-conserved region of the target, which minimizes activity against human proteasome isoforms . This mechanism is particularly valuable for developing new antimalarials with a low propensity for resistance. The carboximidamide group, a bioisostere of carboxylic acids and carboxamides, can enhance molecular properties like solubility and metabolic stability, and can engage in specific hydrogen bonding interactions with biological targets. Researchers can utilize this compound as a precursor in the synthesis of heterocyclic compounds or for exploring new pharmacophores in infectious disease and oncology research. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O B12448872 1-Acetylpiperidine-3-carboximidamide CAS No. 1420661-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1420661-97-7

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-acetylpiperidine-3-carboximidamide

InChI

InChI=1S/C8H15N3O/c1-6(12)11-4-2-3-7(5-11)8(9)10/h7H,2-5H2,1H3,(H3,9,10)

InChI Key

HWPMVPWZZCQHRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 1 Acetylpiperidine 3 Carboximidamide and Its Precursors

Strategies for the Construction of the 1-Acetylpiperidine (B1204225) Moiety

The 1-acetylpiperidine unit is a common structural motif, and its synthesis can be approached through several well-established methods. These strategies often begin with a pre-existing piperidine (B6355638) ring or involve the de novo construction of the heterocyclic system.

Acylation Reactions of Piperidine Derivatives

The most direct method for introducing the acetyl group onto the piperidine nitrogen is through the acylation of a suitable piperidine precursor. This reaction is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com

The general reaction involves the treatment of a piperidine derivative, such as piperidine-3-carbonitrile or a protected form thereof, with an acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. khanacademy.org The choice of base and solvent is crucial to ensure high yields and prevent side reactions.

Table 1: Common Reagents for N-Acylation of Piperidines

Acetylating Agent Base Solvent Key Considerations
Acetyl Chloride Triethylamine, Pyridine (B92270) Dichloromethane, Chloroform Highly reactive, reaction is typically fast at room temperature. khanacademy.org
Acetic Anhydride Pyridine, DMAP (cat.) Dichloromethane, Acetonitrile Less reactive than acetyl chloride, may require heating. masterorganicchemistry.com

This table provides a summary of common reagents used for the N-acylation of piperidine derivatives.

An efficient synthesis of a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the utility of N-acylation with propionyl chloride. researchgate.net This suggests that the acylation of a piperidine-3-carboximidamide (B15328417) precursor with acetyl chloride would be a feasible and high-yielding step.

Stereoselective Synthesis of Substituted Piperidines

When the final product requires a specific stereochemistry at the C3 position, stereoselective synthetic methods for the piperidine ring are essential. The piperidine scaffold is a key structural motif in numerous alkaloids and medicinally important compounds, leading to the development of a plethora of stereoselective synthetic strategies. nih.govrsc.org

Modern approaches often employ metal catalysis or organocatalysis to achieve high levels of diastereo- and enantioselectivity. mdpi.comnih.gov For instance, the asymmetric dearomatization of activated pyridines offers a powerful route to chiral substituted piperidines. nih.gov This chemo-enzymatic approach can provide access to stereo-defined 3-substituted piperidines. nih.gov

Another strategy involves the diastereoselective nucleophilic substitution of 2-alkoxypiperidines. For example, scandium triflate has been shown to be an effective catalyst for the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates, affording highly cis-selective 2-alkylated products. nih.gov While this example focuses on C2 substitution, similar principles can be applied to achieve stereocontrol at other positions.

Gold-catalyzed intramolecular cyclization of enynes is another powerful method for constructing polysubstituted piperidines with high stereocontrol. mdpi.com These advanced methods provide access to a wide range of substituted piperidines that can serve as precursors to 1-acetylpiperidine-3-carboximidamide.

Approaches for the Formation of the Carboximidamide Functional Group

The carboximidamide (amidine) functional group is a key feature of the target molecule. Its synthesis can be achieved through both classical and modern chemical transformations.

Classical Imidamide Synthesis Routes

The Pinner reaction is a classical method for synthesizing imidates, which can then be converted to amidines. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. The resulting imidate can then react with ammonia (B1221849) or an amine to yield the corresponding amidine.

A more direct route involves the reaction of a nitrile with an amine in the presence of a Lewis acid or other activating agents. The starting material for the synthesis of this compound would likely be 1-acetylpiperidine-3-carbonitrile.

Modern Amidination Protocols

Modern synthetic chemistry offers a variety of more efficient and milder methods for the synthesis of amidines. organic-chemistry.org One such method involves the direct condensation of an amide with an amine, often facilitated by a coupling reagent.

A particularly relevant approach is the use of polymer-bound 1H-pyrazole-1-carboxamidine as an amidinating reagent. organic-chemistry.org This reagent allows for the convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines and, by extension, amidines. The use of microwave irradiation can significantly accelerate these reactions. organic-chemistry.org

Table 2: Modern Reagents for Amidination

Reagent/Method Substrate Key Features
Polymer-bound 1H-pyrazole-1-carboxamidine Amines Recyclable reagent, microwave-assisted, one-pot synthesis. organic-chemistry.org
N,N-Dimethylacetamide dimethyl acetal Primary amines Can yield a mixture of acetamidine (B91507) and imidate ester, conditions can be optimized for amidine formation. organic-chemistry.org
Yb(OTf)3 catalyzed hydroamination Ynamides and anilines Regioselective, good functional group tolerance. organic-chemistry.org

This table summarizes some modern methods for the synthesis of amidines.

The design and synthesis of piperine-carboximidamide hybrids have been reported, where an aryl carboximidamide pharmacophore was linked to a piperine (B192125) backbone. nih.gov This work demonstrates the feasibility of constructing complex molecules containing the carboximidamide group.

Mechanistic Considerations in Imidamide Bond Formation

The formation of the C-N double bond in the imidamide group is mechanistically related to amide bond formation. The general mechanism for amide bond formation involves the nucleophilic attack of an amine on an activated carbonyl carbon. numberanalytics.com In the case of amidine synthesis from a nitrile, the mechanism involves the activation of the nitrile, making it more electrophilic for the subsequent nucleophilic attack by an amine.

The mechanism of coupling reagent-mediated amide bond formation typically involves the initial activation of a carboxylic acid to form a more reactive species, such as an O-acylisourea when using carbodiimides like DCC. luxembourg-bio.com This activated intermediate is then susceptible to nucleophilic attack by an amine. Similar principles apply to the formation of amidines from amides or other precursors. Understanding these mechanisms is crucial for optimizing reaction conditions and minimizing side reactions. numberanalytics.com

Coupling Strategies for 1-Acetylpiperidine-3-carboxylic Acid Derivatives with Amidine Precursors

The formation of the amidine group in this compound from a carboxylic acid precursor is not a direct, single-step reaction. It necessitates the conversion of the carboxylic acid into a more reactive intermediate, typically a nitrile, which can then be transformed into the desired amidine. A plausible and commonly employed route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, followed by treatment with ammonia. wikipedia.orgorganic-chemistry.orgnrochemistry.com

A primary precursor for this route is 1-acetylpiperidine-3-carboxylic acid. Its synthesis can be achieved by the acetylation of piperidine-3-carboxylic acid (nipecotic acid) using reagents like acetic anhydride. organic-chemistry.org Once the acetylated carboxylic acid is obtained, it can be converted to the corresponding carboxamide, 1-acetylpiperidine-3-carboxamide. rsc.org This amide can then be dehydrated to yield 1-acetylpiperidine-3-carbonitrile, a key intermediate for the Pinner reaction. Reagents such as phosphorus oxychloride (POCl3) are effective for this dehydration step. nih.gov

Condensation Reactions and Catalysis

The pivotal step in forming the carboximidamide is the reaction of the nitrile, 1-acetylpiperidine-3-carbonitrile, with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride, to form an imidate hydrochloride salt (a Pinner salt). wikipedia.orgnumberanalytics.com This reaction is a classic example of a condensation reaction. The imidate salt is then subsequently treated with ammonia to yield the final product, this compound. nrochemistry.com

Alternatively, direct amidation of carboxylic acids using coupling agents can form the precursor 1-acetylpiperidine-3-carboxamide. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netresearchgate.netacs.org The reaction involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate, which is then attacked by an amine. researchgate.net

For the synthesis of cyclic amidines from lactams (cyclic amides), iridium-catalyzed deoxygenative reduction followed by cycloaddition with sulfonyl azides has been reported as an efficient method. numberanalytics.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. chem-station.com

For the Pinner reaction, the choice of acid catalyst and its concentration significantly impacts the reaction rate and yield. chem-station.com Anhydrous conditions are essential to prevent the hydrolysis of the intermediate imidate salt back to the ester. nrochemistry.com The temperature must be carefully controlled, as higher temperatures can lead to the decomposition of the Pinner salt. wikipedia.org

In carbodiimide-mediated couplings for the synthesis of the precursor amide, the choice of solvent and the use of additives are critical. For instance, the use of N,N-dimethylformamide (DMF) can be necessary for poorly soluble carboxylic acids. researchgate.net The addition of HOBt is a common strategy to prevent racemization and the formation of N-acylurea byproducts. researchgate.net For sterically hindered amino acids, which can be analogous to the substituted piperidine ring, traditional coupling reagents may be inefficient, necessitating the use of more potent activators or specialized conditions. whiterose.ac.ukwikipedia.org

Below is a data table illustrating the optimization of a generic Pinner reaction, highlighting the impact of various parameters on the yield.

Table 1: Optimization of Pinner Reaction Conditions

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 HCl (gas) Ethanol 0 12 85
2 H2SO4 Methanol (B129727) 25 24 70
3 TMSCl Ethanol 25 18 78
4 HCl (gas) Ethanol 25 12 65
5 HCl (gas) Propanol 0 12 82

Solvent Effects and Reaction Thermodynamics

Table 2: Solvent Effects on a Generic Carbodiimide Coupling Reaction

Entry Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
1 Dichloromethane (DCM) 9.1 12 88
2 Tetrahydrofuran (THF) 7.6 12 82
3 Acetonitrile (ACN) 37.5 10 92
4 N,N-Dimethylformamide (DMF) 36.7 10 90
5 Water 80.1 24 55

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This includes the use of less hazardous reagents and solvents, improving atom economy, and minimizing waste.

One key aspect is the choice of solvent. The use of bio-based solvents or conducting reactions in water or under solvent-free conditions are significant green chemistry approaches. rsc.org For instance, the synthesis of amides has been explored in green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyrene. rsc.org Water as a solvent for amide bond formation is particularly attractive, and methods are being developed to overcome the challenges associated with the low solubility of organic reactants and the potential for hydrolysis. rsc.org

Catalysis plays a crucial role in green synthesis. The use of catalytic rather than stoichiometric amounts of reagents improves atom economy and reduces waste. cbijournal.com For example, the development of catalytic direct amidation methods avoids the use of stoichiometric coupling agents that generate significant byproducts. rsc.org Boronic acids and various metal complexes have been explored as catalysts for direct amide formation. In the context of the Pinner reaction, exploring solid acid catalysts could offer a greener alternative to gaseous HCl.

Furthermore, developing one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for purification of intermediates, saving solvents and energy. The synthesis of functionalized piperidines through multicomponent reactions is an example of a green and efficient strategy. chem-station.com

Chemical Reactivity and Derivatization Strategies of 1 Acetylpiperidine 3 Carboximidamide

Reactivity Profile of the Carboximidamide Functional Group

The carboximidamide group, also known as an amidine, is a highly versatile functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement confers a unique reactivity profile, allowing for a variety of chemical transformations.

Nucleophilic and Electrophilic Transformations at the Imidamide Center

The carbon atom of the carboximidamide group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is analogous to that of the carbonyl carbon in amides and esters, though generally less pronounced due to resonance stabilization involving both nitrogen atoms. libretexts.org Nucleophilic attack at the imidamide carbon typically proceeds through a tetrahedral intermediate.

Conversely, the nitrogen atoms of the carboximidamide group possess lone pairs of electrons, rendering them nucleophilic. These nitrogen atoms can participate in reactions with various electrophiles.

Table 1: Examples of Nucleophilic and Electrophilic Reactions at the Carboximidamide Center

Reaction Type Reagent/Conditions Product Type
Nucleophilic Attack
Hydrolysis H₂O, acid or base catalyst Carboxamide/Carboxylic Acid and Ammonia (B1221849)/Amine
Alcoholysis R'OH, acid catalyst Imidate Ester
Aminolysis R'NH₂, heat Substituted Amidine
Electrophilic Attack
Acylation Acyl chloride, base N-Acylamidine
Alkylation Alkyl halide N-Alkylamidine

This table presents plausible reactions based on the general reactivity of the carboximidamide functional group.

Protonation Equilibria and Basicity Considerations

Carboximidamides are significantly more basic than their carboxamide counterparts. The protonation of a carboximidamide group occurs on the sp²-hybridized nitrogen atom, leading to the formation of a resonance-stabilized amidinium cation. This delocalization of the positive charge across the N-C-N system accounts for the increased basicity.

The basicity of 1-Acetylpiperidine-3-carboximidamide is influenced by the electronic effects of the substituents on the piperidine (B6355638) ring. The N-acetyl group is an electron-withdrawing group, which can decrease the basicity of the carboximidamide moiety compared to an unsubstituted piperidinyl carboximidamide. The pKa of the conjugate acid of a typical acyclic amidine is around 12, and it is expected that the pKa for this compound would be in a similar range, albeit slightly lower due to the influence of the acetyl group. The protonation of weakly basic drugs can influence their intracellular diffusion and sequestration. nih.gov

Tautomerism and Isomerization Pathways

The carboximidamide group can exhibit tautomerism, which involves the migration of a proton between the two nitrogen atoms. This results in two tautomeric forms that are typically in rapid equilibrium. For an unsubstituted amidine, these tautomers are identical. However, in a substituted amidine, this can lead to different isomers.

In the case of this compound, the tautomeric equilibrium is a key consideration in its reactivity, as the position of the double bond can influence which nitrogen atom acts as the primary nucleophile. Additionally, geometric isomerism (E/Z) is possible about the C=N double bond. The interconversion between these isomers can often be facilitated by acid or base catalysis. While keto-enol tautomerism is well-known for carbonyl compounds, the enol form is generally a minor component for amides. libretexts.orglibretexts.org

Reactions of the Piperidine Ring System

The piperidine ring is a saturated heterocycle that can undergo various functionalization reactions. researchgate.net The presence of the N-acetyl and C3-carboximidamide substituents influences the regioselectivity of these reactions.

Functionalization at Ring Positions (e.g., C2, C4, C5, C6)

Direct functionalization of the C-H bonds of the piperidine ring is a challenging but increasingly feasible area of research. nih.govresearchgate.netnih.gov The N-acetyl group, being electron-withdrawing, can influence the reactivity of the adjacent C2 and C6 positions. Metal-catalyzed C-H activation and functionalization reactions have been developed for piperidine derivatives, allowing for the introduction of various substituents. nih.govresearchgate.netnih.gov

Table 2: Potential Functionalization Reactions of the Piperidine Ring

Position Reaction Type Reagents/Conditions Potential Product
C2/C6 Lithiation followed by electrophilic quench n-BuLi, TMEDA; then E⁺ (e.g., R-X, CO₂) 2- or 6-substituted piperidine
C4 Radical halogenation NBS, light/heat 4-bromopiperidine derivative

This table outlines potential synthetic routes based on known piperidine chemistry; regioselectivity would need to be determined experimentally.

The C3-carboximidamide group will also exert an electronic and steric influence on the reactivity of the neighboring C2 and C4 positions.

N-Substitutions and Transformations of the Acetyl Group

The N-acetyl group of this compound is an amide functionality and can undergo reactions typical of amides.

Hydrolysis of the acetyl group can be achieved under acidic or basic conditions to yield the corresponding secondary amine, piperidine-3-carboximidamide (B15328417). This reaction is a common deprotection strategy in organic synthesis.

Reduction of the amide carbonyl group can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding N-ethylpiperidine derivative.

Table 3: Transformations of the N-Acetyl Group

Reaction Type Reagents/Conditions Product
Hydrolysis (acidic) HCl (aq), heat Piperidine-3-carboximidamide hydrochloride
Hydrolysis (basic) NaOH (aq), heat Piperidine-3-carboximidamide

This table provides examples of reactions that can modify the N-acetyl group.

Ring Conformation and its Influence on Reactivity

The six-membered piperidine ring of this compound predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at the C3 and N1 positions can exist in either axial or equatorial orientations. The N-acetyl group introduces a significant feature: amide resonance. This partial double bond character between the carbonyl carbon and the nitrogen atom flattens the geometry around the nitrogen and influences the conformational equilibrium of the ring.

The two primary chair conformers are distinguished by the orientation of the 3-carboximidamide group.

Equatorial Conformer: The carboximidamide group points away from the ring, minimizing steric interactions. This is generally the more stable and populated conformation.

Axial Conformer: The carboximidamide group points upwards or downwards, parallel to the principal axis of the ring, leading to 1,3-diaxial interactions with the axial hydrogens at C1 and C5. This conformation is typically higher in energy and less favored.

The reactivity of the molecule is directly impacted by this conformational preference. In the favored equatorial conformation, the carboximidamide group is more sterically accessible to incoming reagents for reactions such as hydrolysis, alkylation, or acylation. Conversely, any reaction requiring the axial orientation would face a higher energy barrier. Quantum chemistry calculations on related N-acylpiperidines with 2-substituents have shown that the pseudoallylic strain can favor an axial orientation, though for 3-substituted piperidines, the equatorial form is generally preferred. nih.gov The stability and reactivity of piperidine rings are known to be greatly influenced by their steric and electronic properties. researchgate.net

Table 1: Theoretical Conformational Analysis of this compound

ConformerSubstituent Orientation (C3-carboximidamide)Relative Energy (Predicted)Steric Accessibility of CarboximidamideReactivity Implication
Chair AEquatorialLowerHighFavored for reactions at the C3 side chain.
Chair BAxialHigherLowDisfavored; higher activation energy required.
Twist-Boat-HighestVariableGenerally not a significant contributor to reactivity under standard conditions.

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound, featuring a versatile piperidine scaffold and a reactive amidine group, allows for extensive derivatization.

Homologation, or the extension of a carbon chain by a single methylene (B1212753) unit, can be envisioned starting from a precursor, such as (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. A classic Arndt-Eistert synthesis could be employed, where the carboxylic acid is converted to an acid chloride, then to a diazoketone, and finally undergoes a Wolff rearrangement to yield the homologated ester. Subsequent amination and acetylation would lead to the desired homologue.

Chain extension reactions can also be applied directly to modify the carboximidamide side chain. buct.edu.cnnih.gov For instance, if the carboximidamide were derived from a nitrile precursor (piperidine-3-carbonitrile), chain elongation could be achieved via reactions like the formation of a cyanohydrin followed by reduction and further chemical manipulation. nih.gov Another approach involves the alkylation of terminal alkynes, which act as acetylide ions after deprotonation, to extend carbon chains in a controlled manner. youtube.comyoutube.com

The introduction of various substituents onto the piperidine ring or the imidamide nitrogen can significantly alter the molecule's properties.

Piperidine Ring Substitution: Modern synthetic methods allow for the functionalization of the piperidine ring at various positions. mdpi.comnih.gov For example, lithiation followed by reaction with an electrophile could introduce substituents at C2, C4, C5, or C6. The electronic nature of these substituents (electron-donating or electron-withdrawing) would influence the basicity of the piperidine nitrogen and the reactivity of the entire ring system. acs.org

Imidamide Nitrogen Substitution: The primary amidine features two nitrogen atoms available for substitution. Alkylation or arylation can be achieved by reacting the parent compound with alkyl or aryl halides. The specific nitrogen that reacts can often be controlled by reaction conditions and the steric bulk of the electrophile. Such modifications are crucial in medicinal chemistry for tuning receptor binding affinity and pharmacokinetic profiles.

Table 2: Potential Derivatization Strategies and Their Effects

Modification SiteReagent/Reaction TypePotential Substituent (R)Expected Influence on Properties
Imidamide NitrogenAlkylation (e.g., R-Br)Methyl, Ethyl, BenzylIncreases lipophilicity, modulates basicity and H-bond donor/acceptor character.
Imidamide NitrogenArylation (e.g., Ar-X, Buchwald-Hartwig)Phenyl, Substituted PhenylIntroduces aromatic interactions, alters electronic properties significantly.
Piperidine Ring (e.g., C4)Halogenation (e.g., NBS)-BrProvides a handle for further cross-coupling reactions.
Piperidine Ring (e.g., C4)Hydroxylation-OHIncreases polarity, introduces H-bonding capability. acs.org
N-Acetyl GroupDeacetylation then Re-acylationOther acyl groups (-CO-R)Modifies steric bulk and electronic properties around the ring nitrogen.

Molecular hybridization involves covalently linking two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or synergistic activities. mdpi.com This is a powerful strategy for scaffold diversification. nih.gov this compound can serve as a versatile building block in this approach.

For instance, the carboximidamide group can be used to form a larger heterocyclic system by reacting with a suitable bifunctional partner. Alternatively, the N-H bonds of the amidine can be used as handles for linking to other molecules via "click chemistry" or other efficient ligation reactions. mdpi.com Several studies have demonstrated the successful hybridization of piperine (B192125), which contains a piperidine amide, with carboximidamide pharmacophores to create potent new chemical entities. nih.govnih.govsemanticscholar.org Similarly, the piperidine ring itself can be incorporated into larger, more complex scaffolds. researchgate.net

Mechanistic Studies of Chemical Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes and designing rational synthetic pathways.

While specific kinetic data for this compound is not available in the public domain, the rate laws for its fundamental reactions can be predicted.

For a typical nucleophilic substitution at the carboximidamide carbon (e.g., hydrolysis or reaction with another amine), the reaction would likely follow a second-order rate law:

Rate = k [this compound] [Nucleophile]

This is because the reaction proceeds through a bimolecular mechanism, where the rate-determining step involves the collision of the two reactant molecules. maxapress.com

Studies on the reaction of amidines with other heterocyclic systems, such as 1,2,3-triazines, have shown that the mechanism is often a stepwise process involving an initial nucleophilic attack as the rate-limiting step. nih.govnih.govresearchgate.netacs.org For example, the reaction between an amidine and a tetrazine was found to proceed via an addition/N₂ elimination/cyclization pathway, with the initial nucleophilic attack of the amidine being the rate-limiting step. nih.govresearchgate.net

The kinetics would be influenced by several factors:

Solvent Polarity: Polar, protic solvents may stabilize charged intermediates and transition states, potentially accelerating the reaction.

Temperature: As with most chemical reactions, an increase in temperature would increase the rate constant, k, according to the Arrhenius equation.

pH: The pH of the medium can affect the protonation state of the carboximidamide group, influencing its electrophilicity and the nucleophilicity of the reacting partner.

Experimental determination of these rate laws would involve monitoring the concentration of reactants or products over time under varying conditions using techniques like UV-Vis spectroscopy, NMR, or HPLC.

Elucidation of Transition States and Intermediates

The chemical reactions of this compound, such as hydrolysis or nucleophilic attack, are expected to proceed through various transition states and intermediates. The nature of these transient species is dictated by the reaction conditions and the specific site of reaction on the molecule.

Similarly, the acetyl group on the piperidine nitrogen can also be a site for nucleophilic attack, particularly under conditions that favor amide hydrolysis. This would also involve the formation of a tetrahedral intermediate at the acetyl carbonyl carbon.

It is important to note that computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the precise geometries and energies of these transition states and intermediates for this compound. Such studies have been effectively used for other piperidine derivatives to understand their binding and reactivity. nih.govrsc.orgresearchgate.net

Table 1: Plausible Intermediates and Transition States in Reactions of this compound

Reaction TypePlausible Intermediate(s)Plausible Transition State(s)
Hydrolysis of CarboximidamideTetrahedral intermediate at the imidoyl carbonPartial bond formation between the nucleophile and the imidoyl carbon
Nucleophilic Acyl SubstitutionTetrahedral intermediate at the acetyl carbonyl carbonPartial bond formation between the nucleophile and the acetyl carbonyl carbon
Protonation/DeprotonationProtonated carboximidamidium ion, piperidinium (B107235) ionTransient states involving proton transfer

Influence of pH and Solvent on Reaction Mechanisms

The pH of the reaction medium and the choice of solvent are expected to have a significant impact on the reactivity and reaction pathways of this compound.

Influence of pH: The pH of the solution will directly influence the protonation state of the molecule. The piperidine nitrogen, although part of an amide linkage, and the carboximidamide group can be protonated under acidic conditions. Protonation of the carboximidamide group would increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, under basic conditions, the formation of anionic nucleophiles (e.g., hydroxide (B78521) ions) would be favored, which could accelerate the rate of nucleophilic attack on the neutral molecule. Studies on the hydrolysis of related amide compounds have shown a direct correlation between pH and the rate of hydrolysis. mdpi.com For instance, the hydrolysis of some amides is significantly faster under both acidic and basic conditions compared to neutral pH. mdpi.com

Influence of Solvent: The solvent plays a crucial role in stabilizing the reactants, transition states, and intermediates. For reactions involving charged species, such as protonated intermediates or anionic nucleophiles, polar protic solvents (e.g., water, methanol (B129727), ethanol) are generally preferred as they can effectively solvate these ions through hydrogen bonding. ajgreenchem.com The rate of reaction can be influenced by the solvent's dielectric constant and its ability to act as a hydrogen bond donor or acceptor. ajgreenchem.comresearchgate.net For instance, in the reaction of piperidines, the reaction rate has been observed to be lower in methanol compared to ethanol, indicating a significant solvent effect on the stability of the transition state. ajgreenchem.com Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can also influence reaction rates, often by different mechanisms of stabilization for the transition state. researchgate.net

Table 2: Predicted Influence of pH and Solvent on the Reactivity of this compound

ParameterConditionPredicted Effect on ReactivityRationale
pH Acidic (low pH)Increased reactivity of the carboximidamide group towards nucleophilic attack.Protonation of the carboximidamide group enhances its electrophilicity.
Neutral (pH ~7)Moderate reactivity.Lower concentration of strong nucleophiles (OH-) and less activation of the electrophile.
Basic (high pH)Increased rate of nucleophilic attack.Higher concentration of strong nucleophiles like hydroxide ions.
Solvent Polar Protic (e.g., Water, Ethanol)Can facilitate reactions involving charged intermediates and transition states.Effective solvation of ions through hydrogen bonding. ajgreenchem.comresearchgate.net
Polar Aprotic (e.g., DMF, DMSO)Can influence reaction rates by stabilizing polar transition states.Stabilization through dipole-dipole interactions. researchgate.net
Non-polar (e.g., Toluene, Hexane)Generally slower reaction rates for reactions involving polar or charged species.Poor solvation of polar intermediates and transition states.

Structural and Conformational Analysis of 1 Acetylpiperidine 3 Carboximidamide

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the structure of novel compounds. A multi-technique approach, including NMR, IR, Raman, and mass spectrometry, is essential for an unambiguous characterization of 1-Acetylpiperidine-3-carboximidamide.

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. A full suite of experiments, including 1D (¹H, ¹³C) and 2D NMR, would be required to assign all proton and carbon signals and to establish the compound's conformational dynamics.

Two-dimensional NMR experiments are critical for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidine (B6355638) ring, confirming their connectivity (e.g., H-3 with H-2 and H-4 protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the piperidine ring and the acetyl methyl group to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together different functional groups. Key expected HMBC correlations would include the correlation from the acetyl methyl protons to the acetyl carbonyl carbon (C=O) and from the piperidine protons at C-2 and C-6 to the same acetyl carbonyl carbon. Furthermore, correlations from the H-3 proton to the carboximidamide carbon (C=N) would confirm the position of this substituent on the ring.

A table of predicted ¹H and ¹³C NMR chemical shifts, based on data from analogous compounds like piperidine-1-carboximidamide (B1295648) nih.gov and various N-acetylated piperidines, is presented below.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Acetyl-CH₃~2.1~22Acetyl C=O
Acetyl-C=O-~170-
Piperidine C2, C6 (axial/eq)3.0 - 4.0~45-50Acetyl C=O, Piperidine C3, C4, C5
Piperidine C3 (axial/eq)~2.5 - 3.0~40Carboximidamide C=N, Piperidine C2, C4, C5
Piperidine C4, C5 (axial/eq)1.5 - 2.0~25-30Piperidine C2, C3, C6
Carboximidamide C=N-~157 nih.gov-
Carboximidamide -NH₂ / =NH5.0 - 7.0 (broad)-Carboximidamide C=N, Piperidine C3

The structure of this compound is not static. Two primary conformational processes are expected: the chair-to-chair inversion of the piperidine ring and the restricted rotation around the N-acetyl C-N amide bond.

Piperidine Ring Inversion: The piperidine ring exists predominantly in a chair conformation. At room temperature, this ring undergoes rapid inversion, leading to averaged NMR signals. The 3-carboximidamide substituent can exist in either an axial or equatorial position, with the equatorial conformation typically being more stable to minimize steric hindrance.

Amide Bond Rotation: The C-N bond of the N-acetyl group has a significant partial double bond character, which restricts free rotation. This can lead to the presence of two distinct rotamers (E/Z isomers) in the NMR spectrum, resulting in a doubling of some or all piperidine ring signals. Variable-temperature (VT) NMR studies would be necessary to measure the energy barrier for this rotation. By tracking the coalescence temperature of the distinct signals from the two rotamers, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated.

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. youtube.com For this compound, these techniques would identify key stretching and bending frequencies.

N-H Stretch: The -NH₂ and =NH groups of the carboximidamide moiety would produce strong, broad absorptions in the IR spectrum, typically in the 3100-3400 cm⁻¹ region. nih.gov

C-H Stretch: Aliphatic C-H stretching from the piperidine ring would be observed between 2850-3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption for the acetyl carbonyl group is expected around 1640-1660 cm⁻¹, characteristic of a tertiary amide.

C=N Stretch: The imine double bond of the carboximidamide group would exhibit a stretching frequency in the 1620-1680 cm⁻¹ range. nih.gov This peak may overlap with the amide carbonyl stretch, potentially requiring deconvolution.

C-N Stretch: C-N stretching vibrations for both the amide and carboximidamide groups would appear in the fingerprint region (1000-1350 cm⁻¹).

Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds would give strong IR signals, the more symmetric C=N bond might produce a more intense signal in the Raman spectrum.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Spectroscopy Method
N-H (stretch)3100 - 3400IR
C-H (aliphatic)2850 - 3000IR, Raman
C=O (amide)1640 - 1660IR
C=N (imidamide)1620 - 1680IR, Raman

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₈H₁₅N₃O) by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) would then be used to fragment the molecular ion and analyze the resulting pieces to further confirm the structure.

Molecular Ion: The expected exact mass for the protonated molecule [M+H]⁺ is approximately 170.1293 g/mol .

Fragmentation Pathways: The fragmentation would likely be initiated by cleavage at the most labile bonds. Based on the structures of 1-acetylpiperidine (B1204225) nist.govnih.gov and other amides, key fragmentation pathways would include:

Loss of the acetyl group: Cleavage of the N-acetyl bond to lose a ketene (B1206846) molecule (CH₂=C=O, 42 Da).

Alpha-cleavage: Fission of the bonds adjacent to the piperidine nitrogen, leading to the loss of side chains.

Cleavage of the carboximidamide group: Loss of the entire -C(NH)NH₂ group or parts of it, such as ammonia (B1221849) (NH₃).

Ion FragmentPredicted m/z (for [M+H]⁺)Description
[C₈H₁₅N₃O + H]⁺170.1Molecular Ion
[M - CH₂CO]⁺128.1Loss of ketene from the N-acetyl group
[M - NH₃]⁺153.1Loss of ammonia from the carboximidamide group

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles.

Molecular Geometry: It would confirm the chair conformation of the piperidine ring and determine the orientation (axial vs. equatorial) of the 3-carboximidamide substituent. Based on data for piperidine-1-carboximidamide, the C=N double bond length is expected to be approximately 1.31 Å, while the C-NH₂ single bonds would be around 1.37 Å. nih.gov

Intermolecular Interactions: The carboximidamide group is an excellent hydrogen bond donor (both =NH and -NH₂) and acceptor (=N-). The acetyl carbonyl oxygen is also a strong hydrogen bond acceptor. In the crystal lattice, it is highly probable that molecules would be linked by an extensive network of intermolecular N-H···N and N-H···O hydrogen bonds, forming dimers, chains, or more complex two- or three-dimensional networks. nih.gov This hydrogen bonding network would be a key determinant of the compound's solid-state properties.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Following a thorough review of published scientific literature, no experimental studies providing a crystal structure for this compound were identified. Techniques such as single-crystal X-ray diffraction are required to determine the precise three-dimensional arrangement of atoms and subsequently calculate definitive bond lengths, bond angles, and dihedral angles.

While data exists for related but structurally distinct compounds like Piperidine-1-carboximidamide nih.govnih.gov and 1-Acetylpiperidine-3-carboxamide sigmaaldrich.com, these values are not transferable to the target compound due to differences in functional group placement and type. For instance, the crystal structure of Piperidine-1-carboximidamide reveals a C=N double bond length of 1.3090 (17) Å within its carboximidamide group, but this group is attached to the piperidine nitrogen, not a carbon atom as in the requested compound. nih.gov

Without experimental crystallographic data for this compound, a table of its specific structural parameters cannot be generated.

Analysis of Hydrogen Bonding Networks and Crystal Packing

As no crystal structure has been reported for this compound in the surveyed literature, a detailed analysis of its specific hydrogen bonding patterns and crystal packing architecture cannot be provided.

Chiroptical Spectroscopy for Enantiomeric Characterization

The structure of this compound contains a chiral center at the C3 position of the piperidine ring. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers. Therefore, the molecule is chiral and, in principle, its enantiomers can be characterized using chiroptical spectroscopy techniques. wikipedia.org These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. libretexts.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right-circularly polarized light by a chiral molecule. libretexts.orgnih.gov It is a powerful tool for investigating the stereochemical features of molecules. Despite the chiral nature of this compound, a search of the scientific literature yielded no published studies employing CD spectroscopy for its analysis.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgleidenuniv.nl Like CD, it is a key technique for characterizing chiral compounds. The literature search found no published reports of ORD analysis being performed on the enantiomers of this compound.

Theoretical and Computational Chemistry of 1 Acetylpiperidine 3 Carboximidamide

Molecular Modeling and Simulation

Molecular modeling and simulation are cornerstone techniques in computational chemistry that allow for the examination of molecular structures and their dynamic evolution over time. These methods are invaluable for understanding the behavior of flexible molecules like 1-Acetylpiperidine-3-carboximidamide, which possesses multiple rotatable bonds and a non-aromatic ring system.

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound has significant conformational flexibility arising from the piperidine (B6355638) ring, the acetyl group, and the carboximidamide substituent.

Molecular Mechanics (MM) is used to perform a conformational search to identify stable, low-energy conformers. This involves systematically rotating the single bonds and evaluating the steric and electrostatic energies of the resulting shapes. For the piperidine ring, the primary conformations of interest are the chair, boat, and twist-boat forms. The chair conformation is typically the most stable for piperidine derivatives. The substituents at positions 1 (acetyl) and 3 (carboximidamide) can adopt either axial or equatorial positions, leading to different stereoisomers with distinct energy levels.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time, governed by classical mechanics. nih.gov An MD simulation would track the trajectory of this compound in a simulated environment (e.g., in a solvent like water) at a specific temperature and pressure. This allows for the observation of transitions between different conformations and the exploration of the molecule's accessible conformational space. Key parameters analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and the potential energy landscape to identify the most populated conformational states.

Table 1: Hypothetical Conformational Energy Profile of this compound

This table illustrates the kind of data a molecular mechanics study would generate, comparing the relative energies of different conformations. The chair conformation with both substituents in the equatorial position is typically the most stable due to reduced steric hindrance.

Piperidine Ring ConformationAcetyl Group PositionCarboximidamide Group PositionRelative Energy (kcal/mol)
ChairEquatorialEquatorial0.00
ChairEquatorialAxial1.85
ChairAxialEquatorial2.50
ChairAxialAxial4.90
Twist-Boat--5.50
Boat--6.80

Computational chemistry can be used to model hypothetical chemical reactions involving this compound, such as hydrolysis of the acetyl group or the carboximidamide moiety. These simulations help in understanding reaction mechanisms and predicting reaction rates.

Using methods based on Density Functional Theory (DFT), chemists can map out the entire potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, this method allows for the location and characterization of the transition state —the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

For example, a simulation of the acid-catalyzed hydrolysis of the N-acetyl group would model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. By calculating the activation energies for different potential reaction pathways, researchers can determine the most likely mechanism. quizlet.com

Table 2: Hypothetical Calculated Activation Energies for Hydrolysis Reactions

This table presents sample results from a DFT study on the reaction pathways of this compound, showing which functional group is more susceptible to hydrolysis under acidic conditions.

ReactionProposed MechanismCalculated Activation Energy (ΔG‡) (kJ/mol)
Hydrolysis of Acetyl GroupAcid-Catalyzed Nucleophilic Acyl Substitution85.4
Hydrolysis of Carboximidamide GroupAcid-Catalyzed Nucleophilic Addition-Elimination110.2

Computational methods are highly effective at predicting spectroscopic data, which is essential for the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can compute the magnetic shielding tensors for each nucleus. db-thueringen.de These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). More recent approaches utilize machine learning algorithms, trained on large databases of experimental spectra, to predict chemical shifts with high accuracy, sometimes achieving a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.gov

IR Frequencies: The vibrational frequencies observed in an infrared (IR) spectrum correspond to the different modes of molecular vibration. Computational software can calculate these vibrational frequencies from first principles. The results provide a predicted IR spectrum, showing the frequencies and intensities of characteristic absorptions, such as the C=O stretch of the acetyl group, the C=N and N-H stretches of the carboximidamide group, and various C-N and C-C bond vibrations. These predicted spectra are invaluable for interpreting experimental data.

Table 3: Predicted Spectroscopic Parameters for this compound

This table provides an example of computationally predicted NMR and IR data. These predictions are crucial for confirming the structure of a synthesized compound.

ParameterNucleus/Functional GroupPredicted Value
¹H NMR Chemical Shift-CH₃ (Acetyl)δ 2.1 ppm
¹H NMR Chemical Shift-NH₂ (Imidamide)δ 7.5 - 8.5 ppm (broad)
¹³C NMR Chemical ShiftC=O (Acetyl)δ 170 ppm
¹³C NMR Chemical ShiftC=N (Imidamide)δ 165 ppm
IR FrequencyN-H Stretch3400-3200 cm⁻¹
IR FrequencyC=O Stretch (Amide)1650 cm⁻¹
IR FrequencyC=N Stretch1630 cm⁻¹

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) models are mathematical frameworks that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are essential for optimizing molecular properties and designing new compounds with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) modeling aims to find a statistical relationship between a set of calculated molecular features, known as descriptors, and an experimentally measured chemical property. For this compound and its analogues, a QSPR study could be used to predict properties like solubility, boiling point, or chromatographic retention time.

The process involves:

Creating a Dataset: A series of analogues of this compound would be synthesized or computationally designed.

Calculating Descriptors: For each analogue, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Using statistical methods like multiple linear regression or machine learning, a mathematical equation is developed that links the descriptors to the property of interest.

This model can then be used to predict the properties of new, unsynthesized analogues, saving significant time and resources.

Table 4: Example of a QSPR Data Matrix for Predicting Aqueous Solubility

This table illustrates the data structure for a QSPR study. A predictive model would be built by correlating the descriptor values with the measured logS.

AnalogueMolecular Weight ( g/mol )Polar Surface Area (Ų)LogPExperimental Solubility (logS)
This compound170.2165.4-0.5-1.2
1-Propionylpiperidine-3-carboximidamide184.2465.4-0.1-1.5
1-Acetyl-3-(N-methylcarboximidamide)184.2459.3-0.2-1.1
1-Acetylpiperidine-3-carboxamide170.2158.2-0.8-0.9

In silico design leverages computational tools to rationally design novel molecules with improved properties. nih.gov Starting with a lead compound like this compound, chemists can explore how structural modifications affect its interaction with a hypothetical biological target, such as an enzyme or receptor.

Techniques like molecular docking are used to predict the binding mode and affinity of a molecule within the active site of a protein. By analyzing these predicted interactions, researchers can identify key hydrogen bonds, electrostatic interactions, or hydrophobic contacts. This knowledge guides the design process. For instance, if a region of the binding pocket is hydrophobic, adding a nonpolar substituent to the piperidine ring might enhance binding affinity. Conversely, if a hydrogen bond donor is needed, the carboximidamide group could be modified or replaced. This iterative cycle of design, computational evaluation, and subsequent redesign accelerates the discovery of potent and selective compounds.

Table 5: In Silico Design Strategy for Hypothetical Target Engagement

This table outlines how different structural modifications to the parent compound could be guided by computational analysis to improve its properties for a hypothetical biological application.

AnalogueStructural ModificationDesign RationalePredicted Outcome
1 Replace acetyl with a cyclopropylcarbonyl groupIntroduce rigidity and explore a new hydrophobic pocketIncreased binding affinity
2 Add a hydroxyl group to the piperidine ring (position 4)Introduce a hydrogen bond donor to interact with a specific residueImproved solubility and selectivity
3 Methylate one of the -NH₂ protons on the carboximidamideReduce hydrogen bond donor capacity to avoid an unfavorable interactionEnhanced cell permeability
4 Replace piperidine with a pyrrolidine (B122466) ringAlter ring pucker and substituent geometryChange binding orientation and improve fit

Role and Utility of 1 Acetylpiperidine 3 Carboximidamide in Advanced Chemical Synthesis

Function as a Key Building Block in Complex Molecule Synthesis

The structure of 1-Acetylpiperidine-3-carboximidamide suggests its significant potential as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Piperidine (B6355638) derivatives are foundational components in a vast array of pharmaceuticals and natural products. nih.govnih.gov The presence of the N-acetyl group and the 3-carboximidamide moiety offers distinct points for chemical modification.

The N-acetyl group, while rendering the piperidine nitrogen non-basic, can influence the conformational rigidity of the ring and its lipophilicity, which are critical parameters in drug design. nih.gov The carboximidamide group at the 3-position is a bioisostere of carboxylic acids and amides and can engage in various chemical transformations. It can act as a precursor to other functional groups or be incorporated as a key pharmacophore in the final molecule. For instance, studies on related piperidine-3-carboxamides have shown their importance as inhibitors of human platelet aggregation. nih.gov

The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks. The piperidine ring provides a three-dimensional scaffold that can be further elaborated. The general synthetic utility of piperidine derivatives is well-documented, with numerous methods available for their preparation and functionalization. nih.govorganic-chemistry.org

Table 1: Potential Reactions for Elaboration of this compound

Reaction TypeReagent/CatalystPotential Product
N-DeacetylationAcid or Base HydrolysisPiperidine-3-carboximidamide (B15328417)
Carboximidamide HydrolysisAcidic Conditions1-Acetylpiperidine-3-carboxamide
CyclocondensationDicarbonyl CompoundsHeterocyclic-fused piperidines
Metal-Catalyzed Cross-Coupling(Post-functionalization)Arylated or alkylated piperidines

Application in the Design and Construction of Chemical Libraries

Chemical libraries are essential tools in drug discovery for the high-throughput screening of potential therapeutic agents. The structural attributes of this compound make it an attractive scaffold for the generation of diverse chemical libraries. The piperidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov

By systematically modifying the carboximidamide group and potentially other positions on the piperidine ring (if further functionalized), a library of related compounds with diverse physicochemical properties can be generated. For example, the carboximidamide can be N-acylated, N-alkylated, or used in cyclization reactions to create a variety of heterocyclic systems. The synthesis of piperine-carboximidamide hybrids highlights how the carboximidamide moiety can be coupled with other pharmacophores to generate novel compounds with potential antiproliferative activity. nih.gov

The design of such libraries would benefit from the modular nature of the starting material, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of a particular biological target.

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are powerful tools for generating molecular complexity. ajchem-a.com Piperidine derivatives are frequently synthesized and utilized in MCRs. ajchem-a.commdpi.com

While no specific MCRs involving this compound as a reactant are documented, its structure suggests potential participation in such reactions. The carboximidamide group, with its nucleophilic nitrogen atoms, could potentially react with electrophiles generated in situ during an MCR. For instance, in a Ugi or Passerini-type reaction, the amine component could theoretically be a derivative of the carboximidamide.

More plausibly, the precursor to this compound, such as a nitrile that is then converted to the carboximidamide, could participate in MCRs. The synthesis of highly substituted piperidines via MCRs is a well-established strategy. ajchem-a.com A study on the zinc(II)-mediated formation of amidines from nitriles and amines, which included 1-acetylpiperazine, demonstrates the feasibility of forming such functional groups in the presence of an N-acetylated cyclic amine. rsc.org

Table 2: Examples of Multicomponent Reactions for Piperidine Synthesis

Reaction NameReactantsProduct Type
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia (B1221849)Dihydropyridine (can be oxidized to pyridine (B92270) and then reduced to piperidine)
Petasis ReactionAmine, Aldehyde, Vinyl- or Aryl-boronic acidSubstituted Amines
Mannich ReactionAmine, Aldehyde, Carbonyl compoundβ-Amino Carbonyl Compound

Chiral Auxiliary or Ligand in Asymmetric Catalysis (if applicable)

Chiral piperidine derivatives have been successfully employed as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org

If this compound were to be synthesized in an enantiomerically pure form, it could potentially serve as a chiral auxiliary. The chirality of the piperidine ring could influence the stereoselectivity of reactions at a distal site. However, there is no current literature to support this application for this specific molecule. The development of chiral auxiliaries often involves structures that are readily available in enantiopure form and can be easily attached and removed. wikipedia.orgsigmaaldrich.com

Similarly, chiral piperidines can act as ligands for metal catalysts in asymmetric transformations. The nitrogen and potentially the carboximidamide group could coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a reaction. The synthesis of chiral oxazolidinones, which are well-known chiral auxiliaries, demonstrates the principles of designing such molecules. nih.gov While theoretically possible, the development and application of this compound as a chiral ligand would require significant research and validation.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal and materials chemistry. researchgate.net For 1-Acetylpiperidine-3-carboximidamide, future research will likely focus on developing more efficient and environmentally benign synthetic pathways. Current methodologies for analogous structures, such as 1-acetylpiperidine-3-carboxamide, often involve the acetylation of the corresponding piperidine-3-carboxamide. This is typically achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. A common procedure involves dissolving piperidine-3-carboxamide in a solvent like dichloromethane, adding a base such as triethylamine, and then introducing acetic anhydride.

A significant challenge and area for future development lies in the sustainable synthesis of the precursor, piperidine-3-carboximidamide (B15328417). The conversion of a nitrile group to a carboximidamide is a key transformation that warrants exploration of greener catalytic systems. Furthermore, the development of one-pot syntheses that combine the formation of the carboximidamide group with the N-acetylation step would represent a significant advancement in efficiency and sustainability. Researchers may explore flow chemistry techniques to improve reaction control, yield, and safety, particularly when handling potentially reactive intermediates. The use of biodegradable solvents and reagents will also be a critical aspect of creating truly sustainable synthetic routes. nih.gov

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of this compound is an area ripe for investigation. The molecule possesses several reactive sites: the acetyl group, the piperidine ring, and the carboximidamide functional group. The carboximidamide moiety, in particular, is known for its ability to participate in a variety of chemical transformations. It can act as a bioisostere for carboxylic acids and esters, which is a valuable strategy in drug design. nih.gov

Future research could explore the derivatization of the carboximidamide group to create novel heterocyclic systems. For instance, cycloaddition reactions involving the carboximidamide could lead to the formation of unique polycyclic structures with potential biological activity. The acetyl group on the piperidine nitrogen can influence the conformational properties of the ring, which in turn could affect the reactivity of the carboximidamide at the 3-position. Studies on the selective modification of either the acetyl group or the carboximidamide will be crucial for understanding the molecule's full chemical potential and for creating a diverse library of derivatives for further investigation.

Advancements in Spectroscopic and Computational Characterization Methodologies

As with any novel compound, the unambiguous characterization of this compound is paramount. Advanced spectroscopic techniques will play a crucial role in this endeavor. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will provide the fundamental structural framework, more sophisticated methods may be required to fully elucidate its three-dimensional structure and conformational dynamics.

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the molecule's electronic structure, vibrational frequencies, and preferred conformations. ambeed.com Molecular docking simulations could be employed to predict the binding modes of this compound and its derivatives with various biological targets, thereby guiding the design of new therapeutic agents. ambeed.com The development of standardized analytical methods and reference spectra will be essential for quality control and for facilitating research across different laboratories.

Interactive Data Table: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
1-Acetylpiperidine (B1204225)C₇H₁₃NO127.18
1-Acetylpiperidine-3-carboxamideC₈H₁₄N₂O₂170.21
1-Acetyl-piperidine-3-carboxylic acidC₈H₁₃NO₃171.20

Expansion of Applications as a Versatile Synthetic Intermediate

The structural features of this compound make it a promising candidate as a versatile synthetic intermediate. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. cymitquimica.com The presence of the acetyl and carboximidamide groups provides two distinct points for further chemical modification, allowing for the construction of more complex molecules.

In medicinal chemistry, the carboximidamide group is of particular interest as it can engage in hydrogen bonding interactions with biological targets and can be a key pharmacophore in enzyme inhibitors. nih.gov Derivatives of this compound could be explored for their potential as anticancer, antimicrobial, or antiviral agents. researchgate.netnih.gov For example, research on piperine-carboximidamide hybrids has shown promising antiproliferative activity. nih.gov The ability to readily synthesize a variety of analogs from this intermediate will be crucial for establishing structure-activity relationships (SAR) and for optimizing the pharmacological properties of lead compounds.

Beyond medicinal chemistry, this compound could also find applications in materials science. The ability to form well-defined hydrogen-bonded networks could be exploited in the design of novel polymers or supramolecular assemblies with unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.